6-Chloro-2,4-difluoro-3-methylaniline
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Overview
Description
6-Chloro-2,4-difluoro-3-methylaniline is an organic compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol It is a derivative of aniline, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group
Preparation Methods
The synthesis of 6-Chloro-2,4-difluoro-3-methylaniline typically involves multi-step organic reactions. One common method is the halogenation of 3-methylaniline, followed by fluorination and chlorination under controlled conditions . Industrial production methods often employ catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
6-Chloro-2,4-difluoro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
6-Chloro-2,4-difluoro-3-methylaniline can be compared with other halogenated anilines, such as:
- 2,4-Difluoroaniline
- 3-Chloro-4-fluoroaniline
- 2-Chloro-5-fluoroaniline
These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine and fluorine in this compound imparts distinct chemical properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-3-5(9)2-4(8)7(11)6(3)10/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOLOAJWIDWUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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